Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromo group, a phenoxymethyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazole alcohols.
Scientific Research Applications
Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industrial Chemistry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The bromo and phenoxymethyl groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
- Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate
- Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Uniqueness
Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and binding interactions, making it a valuable compound in medicinal chemistry and biological studies .
Properties
Molecular Formula |
C13H12BrNO3S |
---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
ethyl 2-bromo-4-(phenoxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-2-17-12(16)11-10(15-13(14)19-11)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
QJEMVESMMICCIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)COC2=CC=CC=C2 |
Origin of Product |
United States |
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